REACTION_CXSMILES
|
Br[C:2]#[N:3].[F:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([NH:14][NH2:15])=[O:13])=[CH:7][CH:6]=1>CO>[F:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]2[O:13][C:2]([NH2:3])=[N:15][N:14]=2)=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
13.37 g
|
Type
|
reactant
|
Smiles
|
BrC#N
|
Name
|
|
Quantity
|
19.85 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)NN
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Name
|
KHCO3
|
Quantity
|
14.77 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred on ice bath at 0-5° C. for 2 hours in a loose-capped flask
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
to wash the funnel)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 5 to 20° C. overnight (17 hrs)
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water (200 mL)
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Type
|
STIRRING
|
Details
|
stirred for 1 hour in an open flask
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried on highvac
|
Type
|
CONCENTRATION
|
Details
|
[1st fraction]The supernatants were concentrated on rotavap form
|
Type
|
TEMPERATURE
|
Details
|
warm (40° C.) water bath
|
Type
|
CUSTOM
|
Details
|
to remove all MeOH
|
Type
|
TEMPERATURE
|
Details
|
The obtained slurry was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried on highvac
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CC2=NN=C(O2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |